molecular formula C15H17ClN2O2S B11359631 2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11359631
M. Wt: 324.8 g/mol
InChI Key: AXSLEDLXZIAPIJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The chlorinated phenol is then reacted with 2-bromo-1-chloropropane in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)propane.

    Thiazole Formation: Separately, 2-methyl-1,3-thiazole is synthesized from 2-aminothiazole and acetic anhydride.

    Amidation: The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)propane with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenoxy group and thiazole moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide: Lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-[(1,3-thiazol-4-yl)methyl]propanamide: Lacks the methyl group on the thiazole ring.

    2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide: Has an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

The unique combination of the chlorinated phenoxy group and the methyl-substituted thiazole moiety in 2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide distinguishes it from similar compounds. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C15H17ClN2O2S/c1-9-6-13(4-5-14(9)16)20-10(2)15(19)17-7-12-8-21-11(3)18-12/h4-6,8,10H,7H2,1-3H3,(H,17,19)

InChI Key

AXSLEDLXZIAPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CSC(=N2)C)Cl

Origin of Product

United States

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